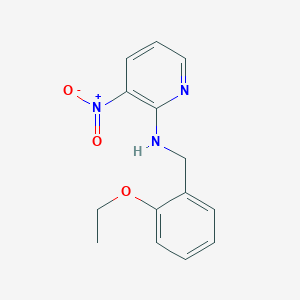
N-(2-ethoxybenzyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a pyridine ring and an ethoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-3-nitropyridin-2-amine typically involves the reaction of 2-ethoxybenzylamine with 3-nitropyridine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of N-(2-ethoxybenzyl)-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(2-ethoxybenzyl)-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes involving nitroaromatic compounds.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxybenzyl group may enhance the compound’s ability to cross biological membranes and reach its target sites. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-3-nitropyridin-2-amine
- N-(2-ethoxybenzyl)-4-nitropyridin-2-amine
- N-(2-ethoxybenzyl)-3-nitroquinolin-2-amine
Uniqueness
N-(2-ethoxybenzyl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the nitro group provides a site for redox reactions. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-13-8-4-3-6-11(13)10-16-14-12(17(18)19)7-5-9-15-14/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
FBWFACVCLKUFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B11495892.png)
![1-Cyclohexyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B11495893.png)
![7,7-dimethyl-5-(5-nitrofuran-2-yl)-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11495900.png)
![3-(3-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495908.png)
![methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11495923.png)

![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11495941.png)
![Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate](/img/structure/B11495955.png)
![5-(phenoxymethyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11495977.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-fluorobenzamide](/img/structure/B11495981.png)
![3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11495983.png)
![7-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495988.png)
![6-[(4-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495995.png)
